![molecular formula C17H19BrO3 B4897376 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B4897376.png)

1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

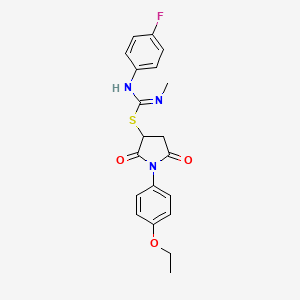

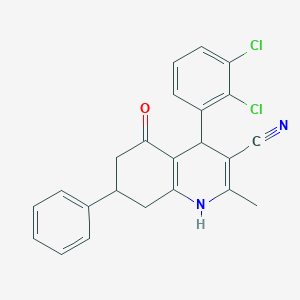

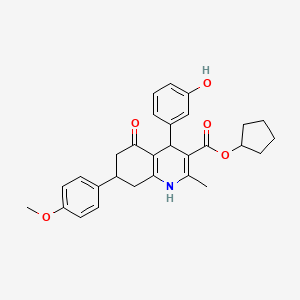

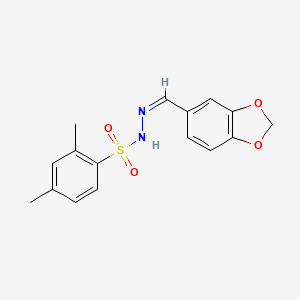

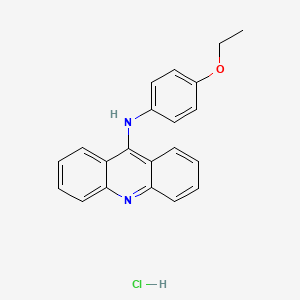

1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene is a chemical compound featuring an aromatic ring substituted with bromo, ethoxy, and propoxy functional groups. Its structure suggests potential applications in materials science, organic synthesis, and possibly as an intermediate in the production of complex molecules for various industrial purposes.

Synthesis Analysis

The synthesis of complex ethers such as 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene often involves multi-step synthetic routes, including the Williamson ether synthesis, which is a common method for forming ether bonds by reacting an alkoxide ion with a primary alkyl halide or tosylate. Studies on related compounds provide insights into such synthetic strategies and the factors influencing yield and selectivity (Zhai, 2006).

Molecular Structure Analysis

Molecular structure analysis of compounds like 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene can be carried out using spectroscopic methods and quantum chemical calculations. These analyses help in understanding the conformational preferences, intramolecular interactions, and the effect of substituents on the overall molecular geometry (Dorofeeva et al., 2009).

Chemical Reactions and Properties

The chemical behavior of 1-[3-(3-bromophenoxy)propoxy]-2-ethoxybenzene is influenced by its functional groups. Bromophenols, for example, can participate in electrophilic aromatic substitution reactions, while the ether functionalities may undergo reactions under acidic or basic conditions, or in the presence of strong nucleophiles (Hoffmann & Pete, 1997).

Physical Properties Analysis

The physical properties of such a compound, including melting point, boiling point, and solubility, are determined by its molecular structure. The presence of ether and bromo groups affects its polarity, intermolecular forces, and hence its physical state at room temperature and its solubility in various solvents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are impacted by the electron-withdrawing effect of the bromo group and the electron-donating effects of the ethoxy and propoxy groups. These effects influence the compound's susceptibility to nucleophilic attacks and its participation in chemical reactions (Niknam, 2004).

For detailed exploration and further insights into the chemical characteristics, synthesis, and potential applications of similar compounds, the following references are instrumental:

- Synthesis and characterization insights (Zhai, 2006) Synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene.

- Molecular structure analysis through spectroscopy and quantum calculations (Dorofeeva et al., 2009) Molecular structures of 2-methoxyphenol and 1,2-dimethoxybenzene as studied by gas-phase electron diffraction and quantum chemical calculations.

- Chemical reactions and properties related to bromophenols (Hoffmann & Pete, 1997) Intramolecular Photochemical Reactions of Bichromophoric 3-(Alkenyloxy)phenols and 1-(Alkenyloxy)-3-(alkyloxy)benzene Derivatives. Acid-Catalyzed Transformations of the Primary Cycloadducts.

- Analysis of the reactivity of ethoxy and propoxy groups (Niknam, 2004) CONVERSION OF EPOXIDES INTO 2-HYDROXYETHYL THIOCYANATES WITH NH4SCN IN THE PRESENSE OF 2,6-BIS[2-(O -AMINO PHENOXY)METHYL]-4-BROMO-1-METHOXYBENZENE (BABMB) AS CATALYST.

特性

IUPAC Name |

1-bromo-3-[3-(2-ethoxyphenoxy)propoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO3/c1-2-19-16-9-3-4-10-17(16)21-12-6-11-20-15-8-5-7-14(18)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXDQVKOMOUPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCCOC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(3-Bromophenoxy)propoxy]-2-ethoxybenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-morpholinyl)-2-thioxoethyl]aniline](/img/structure/B4897329.png)

![5-[3-bromo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897332.png)

![N-(3,4-dimethylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4897346.png)

![{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4897349.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4897364.png)

![ethyl 2-amino-1-[2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4897384.png)